![molecular formula C19H22N2O5S3 B2611675 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide CAS No. 900135-09-3](/img/structure/B2611675.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pin1-3 is a synthetic organic molecule characterized by its complex structure. It consists of a tetrahydrothiophene ring with a dioxo group at position 1, a 1,3-thiazolidin-3-yl moiety, and a neopentylacetamide side chain. The compound’s systematic name is 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-neopentylacetamide .
Synthesis Analysis
The synthesis of Pin1-3 involves several steps, including the introduction of the tetrahydrothiophene ring, the formation of the thiazolidinone ring, and the attachment of the neopentylacetamide group. Detailed synthetic routes and reaction conditions are documented in the literature .
Molecular Structure Analysis
The molecular structure of Pin1-3 reveals its intricate arrangement. The tetrahydrothiophene core provides rigidity, while the thiazolidinone ring contributes to its stability. The chlorine atom and the neopentylacetamide side chain play crucial roles in its interactions with biological targets .
Chemical Reactions Analysis
Pin1-3 exhibits reactivity due to its functional groups. Notably, it contains a reactive chloro group (2-chloro) and a carbonyl group (dioxo) that can participate in various chemical reactions. Researchers have explored its behavior in nucleophilic substitutions, condensations, and cyclizations .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Antitumor Activity
A study developed a preparative procedure for synthesizing a series of compounds similar in structure to N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide, demonstrating moderate antitumor activity against most malignant tumor cells, particularly showing sensitivity in the UO31 renal cancer cell line (Horishny & Matiychuk, 2020).
Antimicrobial and Antifungal Activity
The synthesis of novel 2-thioxo-4-thiazolidinones and their derivatives, including structures similar to the chemical of interest, showed in vitro antibacterial and antifungal activities. These compounds were evaluated against a range of microbial species, indicating their potential as antimicrobial agents (El-Gaby et al., 2009).
Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
A novel series incorporating the 6-substituted benzothiazole group, which shares a structural framework with the target molecule, demonstrated potent DPP-IV inhibitory activity. These compounds, particularly effective in reducing blood glucose excursion in an oral glucose tolerance test, highlight the potential for diabetes treatment applications (Nitta et al., 2008).
Mecanismo De Acción
The primary target of Pin1-3 is the enzyme Pin1 , which plays a critical role in regulating protein conformation. Pin1-3 irreversibly binds to Pin1 at the active site, disrupting its function. This interaction affects protein folding, stability, and signaling pathways. The compound’s potency and selectivity make it a promising tool for Pin1-related studies .
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S3/c1-26-15-6-4-13(5-7-15)11-16-18(23)21(19(27)28-16)9-2-3-17(22)20-14-8-10-29(24,25)12-14/h4-7,11,14H,2-3,8-10,12H2,1H3,(H,20,22)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIXFTBTQWFBEE-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.